molecular formula C23H27N7O2 B5523575 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine

6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B5523575
M. Wt: 433.5 g/mol
InChI Key: IGFHWQPXWJXIBQ-UHFFFAOYSA-N
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Description

6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzylpiperazine Moiety: This step involves the nucleophilic substitution reaction where the benzylpiperazine group is introduced to the triazine core.

    Attachment of the Benzodioxin Group: The benzodioxin group is attached through a series of reactions, including condensation and cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylpiperazine moiety.

    Reduction: Reduction reactions can be performed on the triazine core to modify its electronic properties.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the triazine and benzodioxin groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazine derivatives.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzylpiperazine moiety may interact with neurotransmitter receptors, while the triazine core can bind to enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

Uniqueness

Compared to similar compounds, 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine stands out due to its unique combination of a triazine core, benzylpiperazine moiety, and benzodioxin group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O2/c24-22-26-21(16-30-10-8-29(9-11-30)15-17-4-2-1-3-5-17)27-23(28-22)25-18-6-7-19-20(14-18)32-13-12-31-19/h1-7,14H,8-13,15-16H2,(H3,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFHWQPXWJXIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=NC(=NC(=N3)NC4=CC5=C(C=C4)OCCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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